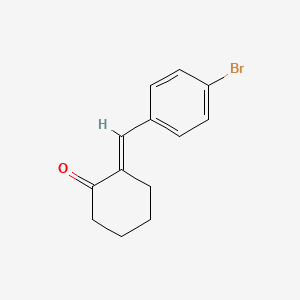
2-(4-Bromobenzylidene)cyclohexanone
Description
2-(4-Bromobenzylidene)cyclohexanone is a substituted cyclohexanone derivative featuring a 4-bromophenyl group attached via a benzylidene moiety at the 2-position of the cyclohexanone ring. The benzylidene group introduces conjugation, influencing the compound’s electronic properties and reactivity. This compound is synthesized through Claisen-Schmidt condensation reactions, where 4-bromobenzaldehyde reacts with cyclohexanone under basic or acidic conditions to form the α,β-unsaturated ketone structure . Its structural characterization typically involves techniques such as NMR, X-ray crystallography, and GC-MS, as seen in studies of analogous bis-benzylidene derivatives .
The bromine substituent enhances electrophilicity and intermolecular interactions (e.g., halogen bonding), making it a candidate for applications in materials science, catalysis, and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H13BrO |
|---|---|
Poids moléculaire |
265.14 g/mol |
Nom IUPAC |
(2E)-2-[(4-bromophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H13BrO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-9H,1-4H2/b11-9+ |
Clé InChI |
YUBREKBGODHJOS-PKNBQFBNSA-N |
SMILES isomérique |
C1CCC(=O)/C(=C/C2=CC=C(C=C2)Br)/C1 |
SMILES canonique |
C1CCC(=O)C(=CC2=CC=C(C=C2)Br)C1 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Bromobenzylidene)cyclohexanone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of cyclohexanone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol solution under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromobenzylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming 2-(4-bromophenyl)cyclohexanone.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or other oxidized derivatives.
Reduction: Formation of 2-(4-bromophenyl)cyclohexanone.
Substitution: Formation of substituted benzylidene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromobenzylidene)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of 2-(4-Bromobenzylidene)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Crystallographic Differences
Substituent effects on crystal packing and molecular conformation are significant. For example:
- 2,6-Bis(4-methylbenzylidene)cyclohexanone (4-CH₃ substitution) forms a centrosymmetric structure with intermolecular C–H···O interactions .
- 2,6-Bis(2-nitrobenzylidene)cyclohexanone (2-NO₂ substitution) adopts a non-planar conformation due to steric hindrance, with weaker π-π stacking .
- 2-(4-Bromobenzylidene)cyclohexanone lacks isomorphism with these derivatives, likely due to bromine’s larger van der Waals radius and polarizability, which alter packing via halogen bonds .
Table 1: Crystallographic Comparison of Benzylidene Cyclohexanone Derivatives
Physicochemical and Application-Based Differences
- Chromatographic Performance: Anion exchangers functionalized with cyclohexanone derivatives (e.g., this compound) exhibit lower theoretical plate numbers (37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized columns (60,000 m⁻¹), indicating reduced separation efficiency due to steric effects .
- Volatility and Separation: Cyclohexanone derivatives with bromine or nitro groups have higher boiling points than methyl-substituted analogs, complicating their removal during industrial purification. COSMO-RS models predict distinct VLE behaviors for brominated vs. nitro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


